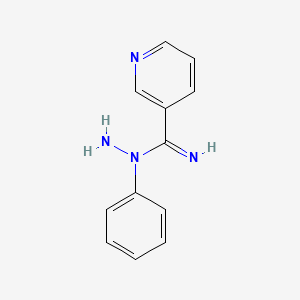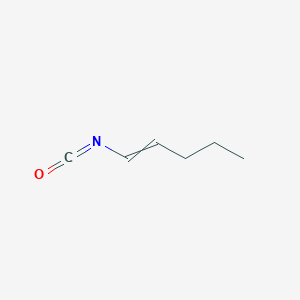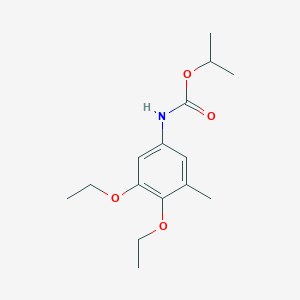
N,N'-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of two imidazole rings attached to a 2-methyl-1,3-phenylene core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) typically involves the cyclization of amido-nitriles or the use of multi-component reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and acetaldehyde under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts such as nickel or copper can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,3-Phenylene)dimaleimide: Another imidazole derivative with similar structural features but different functional groups.
2-Methylimidazole: A simpler imidazole derivative used as a precursor in various chemical syntheses.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A compound with similar applications in materials science.
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is unique due to its dual imidazole rings and the specific substitution pattern on the phenylene core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85437-22-5 |
|---|---|
Molekularformel |
C15H14N6O2 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
N-[3-(imidazole-1-carbonylamino)-2-methylphenyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H14N6O2/c1-11-12(18-14(22)20-7-5-16-9-20)3-2-4-13(11)19-15(23)21-8-6-17-10-21/h2-10H,1H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
VDXFPRDKBCCABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)N2C=CN=C2)NC(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
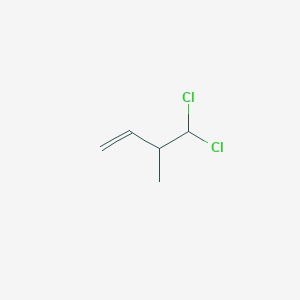
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

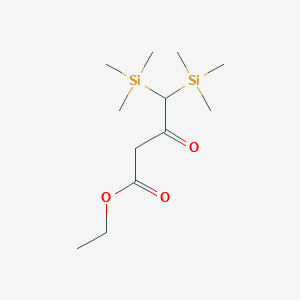

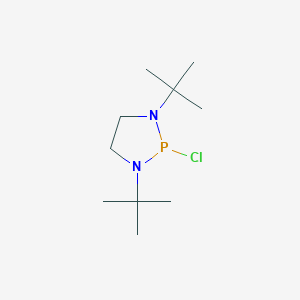


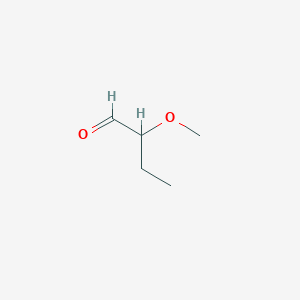
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
